molecular formula C19H24N2O2S2 B10885317 1-(Benzylsulfonyl)-4-[4-(methylsulfanyl)benzyl]piperazine

1-(Benzylsulfonyl)-4-[4-(methylsulfanyl)benzyl]piperazine

Cat. No.: B10885317
M. Wt: 376.5 g/mol
InChI Key: WPVCKCUTTPXEJZ-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-4-[4-(methylsulfanyl)benzyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylsulfonyl)-4-[4-(methylsulfanyl)benzyl]piperazine typically involves the following steps:

    Formation of Benzylsulfonyl Chloride: Benzyl chloride reacts with sulfonyl chloride in the presence of a base such as pyridine.

    Nucleophilic Substitution: The benzylsulfonyl chloride reacts with piperazine to form 1-(benzylsulfonyl)piperazine.

    Alkylation: The 1-(benzylsulfonyl)piperazine is then alkylated with 4-(methylsulfanyl)benzyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening, and automated synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfonyl)-4-[4-(methylsulfanyl)benzyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-4-[4-(methylsulfanyl)benzyl]piperazine depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzylsulfonyl)piperazine: Lacks the 4-(methylsulfanyl)benzyl group.

    4-(Methylsulfanyl)benzylpiperazine: Lacks the benzylsulfonyl group.

    N-Benzylpiperazine: Lacks both the sulfonyl and methylsulfanyl groups.

Uniqueness

1-(Benzylsulfonyl)-4-[4-(methylsulfanyl)benzyl]piperazine is unique due to the presence of both benzylsulfonyl and 4-(methylsulfanyl)benzyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H24N2O2S2

Molecular Weight

376.5 g/mol

IUPAC Name

1-benzylsulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine

InChI

InChI=1S/C19H24N2O2S2/c1-24-19-9-7-17(8-10-19)15-20-11-13-21(14-12-20)25(22,23)16-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3

InChI Key

WPVCKCUTTPXEJZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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